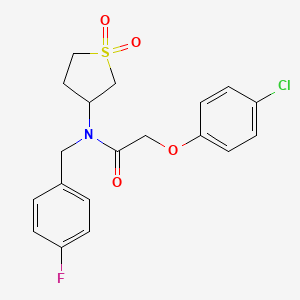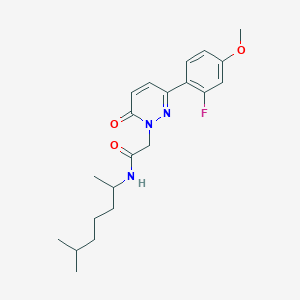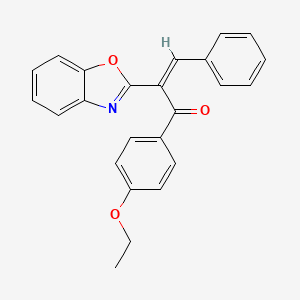![molecular formula C25H20O4 B11144487 (4-methoxyphenyl)(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone](/img/structure/B11144487.png)
(4-methoxyphenyl)(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybenzoyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran: is a complex organic compound characterized by its unique benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzoyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenylprop-2-en-1-yl Group: The phenylprop-2-en-1-yl group can be attached through an etherification reaction using an appropriate phenylprop-2-en-1-ol derivative and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, resulting in the formation of alcohol derivatives.
Substitution: The benzofuran core and the phenylprop-2-en-1-yl group can participate in various substitution reactions, including electrophilic aromatic substitution and nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Activity Studies: Researchers investigate the biological activities of this compound, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound’s properties are explored for applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-(4-Methoxybenzoyl)-2-benzofuran: Similar structure but lacks the phenylprop-2-en-1-yl group.
5-(4-Methoxybenzoyl)-2-phenylbenzofuran: Similar structure but with different substitution patterns on the benzofuran core.
Uniqueness:
Structural Complexity: The presence of both the methoxybenzoyl and phenylprop-2-en-1-yl groups in the same molecule provides unique chemical and biological properties.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C25H20O4 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C25H20O4/c1-27-20-11-9-19(10-12-20)25(26)23-17-29-24-14-13-21(16-22(23)24)28-15-5-8-18-6-3-2-4-7-18/h2-14,16-17H,15H2,1H3/b8-5+ |
InChI Key |
HUVCFYPUNJHFGL-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11144406.png)

![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11144413.png)
![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B11144414.png)

![10-(4-biphenylyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11144436.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine](/img/structure/B11144438.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-indol-1-yl)propanamide](/img/structure/B11144451.png)
![N-(3,4-dimethoxyphenethyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B11144456.png)
![N~1~-(1-methyl-3-phenylpropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11144460.png)
![7'-[(4-bromobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11144461.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11144470.png)
![(1-methyl-1H-indazol-3-yl){4-[2-(2-pyridyl)ethyl]piperazino}methanone](/img/structure/B11144492.png)
